1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid
Overview
Description
1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (BOC) protecting group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid typically involves the protection of the piperidine nitrogen with a BOC group. This can be achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorine atom can be introduced via nucleophilic substitution reactions using appropriate fluorinating agents .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or other substituents.
Substitution: Nucleophilic substitution reactions can be employed to replace the fluorine atom or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The BOC group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule. The fluorine atom can influence the compound’s reactivity and binding affinity to various targets . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-[(tert-butoxy)carbonyl]-4-piperidinecarboxylic acid: Similar structure but lacks the fluorine atom.
1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid: Contains a methyl group instead of a fluorine atom.
Uniqueness
1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid is unique due to the presence of both the BOC protecting group and the fluorine atom. This combination provides distinct reactivity and binding properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVWOQPKBBNJPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151960 | |
Record name | 1,3-Piperidinedicarboxylic acid, 4-fluoro-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301151960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303972-85-1 | |
Record name | 1,3-Piperidinedicarboxylic acid, 4-fluoro-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1303972-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Piperidinedicarboxylic acid, 4-fluoro-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301151960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.